Potent Inhibition of Physarolisin vs. No Inhibition by Pepstatin — Enzyme-Class Discriminator
Methyl 2-diazoacetamidohexonate blocks physarolisin (EC 3.4.21.103), a serine-type aspartic endopeptidase from Physarum polycephalum, whereas pepstatin — the canonical aspartic protease inhibitor — produces no inhibition at 0.01 mM [1]. A closely related structural analog, diazoacetyl-DL-norleucine methyl ester, achieves 95% inhibition of physarolisin at 0.042 mg/mL (approximately 0.2 mM) [2]. No quantitative Ki or IC₅₀ is available specifically for methyl 2-diazoacetamidohexonoate; the evidence level is class-level inference from the shared diazoacetyl-norleucine scaffold.
| Evidence Dimension | Inhibition of physarolisin (EC 3.4.21.103) |
|---|---|
| Target Compound Data | Blocks physarolisin (qualitative; no quantitative Ki/IC₅₀ available) |
| Comparator Or Baseline | Pepstatin: 0% inhibition at 0.01 mM; Diazoacetyl-DL-norleucine methyl ester: 95% inhibition at 0.042 mg/mL |
| Quantified Difference | Qualitative differential: target compound and its racemic analog inhibit physarolisin; pepstatin does not |
| Conditions | Physarum polycephalum acid proteinase assay; BRENDA-curated literature data |
Why This Matters
This compound uniquely discriminates pepstatin-resistant from pepstatin-sensitive aspartic endopeptidases, serving as an essential orthogonal tool for enzyme classification studies where pepstatin alone is insufficient.
- [1] EBI Enzyme Portal. EC 3.4.21.103 — physarolisin: 'Is not inhibited by pepstatin, but is blocked by methyl 2-diazoacetamidohexanoate.' View Source
- [2] BRENDA Enzyme Database. EC 3.4.21.103 inhibitor data: diazoacetyl-DL-norleucine methyl ester 0.042 mg/mL, 95% inhibition (Entry 1233). View Source
